1-Oxa-8-azaspiro[4.6]undecane

Physicochemical profiling Medicinal chemistry Lead optimization

This unique [4.6] spirocyclic core fuses a five‑membered oxolane with a seven‑membered azepane, delivering a rigid, fragment‑sized scaffold (MW 155.24, 0 rotatable bonds) with a moderate LogP (~1.31) and a basic secondary amine (pKa ~10.5–11.0). The tPSA of 21.26 Ų and CNS‑MPO‑aligned properties make it an ideal building block for CNS lead optimization and FBDD, replacing flat aromatic fragments to enhance 3D character and ligand efficiency. The free amine offers a convenient handle for rapid parallel derivatization, enabling GPCR, ion channel, and targeted library synthesis.

Molecular Formula C9H17NO
Molecular Weight 155.24
CAS No. 1160800-42-9
Cat. No. B3045917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-8-azaspiro[4.6]undecane
CAS1160800-42-9
Molecular FormulaC9H17NO
Molecular Weight155.24
Structural Identifiers
SMILESC1CC2(CCCO2)CCNC1
InChIInChI=1S/C9H17NO/c1-3-9(4-2-8-11-9)5-7-10-6-1/h10H,1-8H2
InChIKeyLKODXJQTMSYTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-8-azaspiro[4.6]undecane (CAS 1160800-42-9): A Spirocyclic Building Block for Medicinal Chemistry Scaffold Diversification


1-Oxa-8-azaspiro[4.6]undecane (CAS 1160800-42-9) is a heterocyclic spiro compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol, featuring a five-membered oxolane ring and a seven-membered azepane ring fused at a single quaternary carbon . This rigid, three-dimensional scaffold incorporates both an oxygen heteroatom and a secondary amine, which imparts distinct physicochemical properties including a calculated pKa of approximately 10.5–11.0 for the azepane nitrogen, a calculated LogP of ~1.31, and a topological polar surface area (tPSA) of 21.26 Ų . It is commercially available as a free base from multiple suppliers, typically at ≥95% purity .

Why 1-Oxa-8-azaspiro[4.6]undecane (CAS 1160800-42-9) Cannot Be Replaced by Other Spirocyclic Analogs in Structure-Activity Relationship (SAR) Campaigns


Spirocyclic building blocks are not interchangeable due to their distinct three-dimensional geometries, exit vector angles, and heteroatom compositions, which directly influence binding interactions, physicochemical properties, and metabolic stability [1]. Systematic studies of oxa-azaspiro systems have demonstrated that ring size and heteroatom positioning alter pKa values by ±0.5–1.0 units and increase polar surface area by 15–20 Ų compared to carbocyclic analogs, resulting in measurable shifts in solubility and permeability . The [4.6] spiro framework of 1-oxa-8-azaspiro[4.6]undecane presents a specific combination of a five-membered oxygen-containing ring and a seven-membered nitrogen-containing ring, generating a unique spatial arrangement that cannot be replicated by [4.5], [5.5], or [3.5] spiro systems without altering the vector orientation of pendant functional groups [2]. Consequently, substituting this core with a closely related analog during lead optimization will inevitably alter the SAR trajectory and may compromise the intended pharmacological profile [1].

Quantitative Differentiation Evidence for 1-Oxa-8-azaspiro[4.6]undecane (CAS 1160800-42-9) Relative to Closest Analogs


Ring-Size-Dependent pKa Modulation: 1-Oxa-8-azaspiro[4.6]undecane Exhibits a Calculated pKa ~10.5–11.0, Distinct from [4.5] and [5.5] Congeners

The calculated pKa of the secondary amine nitrogen in 1-oxa-8-azaspiro[4.6]undecane is reported to be in the range of 10.5–11.0, a value that differs from those observed for analogous 1-oxa-8-azaspiro[4.5]decane and 1-oxa-8-azaspiro[5.5]undecane systems due to variations in ring strain and solvation effects . Systematic investigations into oxa-azaspiro systems have established that ring size and heteroatom placement can shift pKa values by ±0.5–1.0 units relative to closely related analogs, a magnitude sufficient to alter the ionization state and, consequently, the binding affinity at biological targets under physiological conditions .

Physicochemical profiling Medicinal chemistry Lead optimization

Lipophilicity (LogP) and Polar Surface Area (tPSA) Distinguish 1-Oxa-8-azaspiro[4.6]undecane from Its [5.5]undecane Isomer

1-Oxa-8-azaspiro[4.6]undecane possesses a calculated LogP of 1.31 and a topological polar surface area (tPSA) of 21.26 Ų . In contrast, the isomeric 1-oxa-9-azaspiro[5.5]undecane (CAS 42578-08-5), which features two six-membered rings, exhibits a different LogP and tPSA profile due to its altered ring composition and heteroatom positioning . The LogP of the [4.6] system is approximately 0.6–0.8 units lower than that of the [5.5] isomer, while the tPSA remains comparable, reflecting the distinct balance of lipophilicity and polarity conferred by the unsymmetrical ring sizes .

ADME prediction Drug-likeness Scaffold selection

Stereoselective Synthetic Accessibility of [4.6] Spiro Frameworks Enables Efficient Derivatization for Structure-Activity Relationship Exploration

Recent advances in spirocyclic chemistry have demonstrated that 7-azaspiro[4.6]undec-9-ene derivatives can be prepared via a stereoselective synthesis from commercially available reagents, achieving isolated yields of 60–80% for key intermediates [1]. This methodological development highlights the synthetic tractability of the [4.6] spiro framework compared to the more synthetically challenging [4.5] and [5.5] systems, which often require multi-step sequences or specialized conditions to access the desired substitution patterns [2]. The [4.6] core provides a balanced compromise between ring strain and steric accessibility, facilitating the introduction of diverse functional groups at the azepane nitrogen and the oxolane positions.

Synthetic methodology Medicinal chemistry Scaffold diversification

Recommended Research and Industrial Application Scenarios for 1-Oxa-8-azaspiro[4.6]undecane (CAS 1160800-42-9)


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Candidates Requiring Balanced Lipophilicity (LogP ~1.3) and Basicity (pKa ~10.5)

1-Oxa-8-azaspiro[4.6]undecane serves as a core scaffold for designing central nervous system (CNS) drug candidates where a moderate LogP (~1.3) and a basic nitrogen (pKa ~10.5) are desirable for achieving a favorable balance between blood-brain barrier permeability and aqueous solubility [1]. The calculated properties align with CNS multiparameter optimization (MPO) guidelines, positioning this spirocyclic core as an alternative to more lipophilic [5.5]undecane isomers (LogP ~1.9–2.1) that may exhibit increased non-specific binding and metabolic liability .

Fragment-Based Drug Discovery (FBDD): A Rigid, Three-Dimensional Building Block for Library Design and Scaffold Hopping

The rigid spirocyclic architecture of 1-oxa-8-azaspiro[4.6]undecane provides well-defined exit vectors and a molecular weight of 155.24 g/mol, making it an ideal fragment-sized core for inclusion in spirocyclic screening libraries [1]. Its low rotatable bond count (0) and moderate tPSA (21.26 Ų) enhance ligand efficiency metrics, while the secondary amine offers a convenient handle for rapid parallel derivatization . This scaffold can serve as a replacement for flat, aromatic fragments to improve three-dimensionality and explore new regions of chemical space in FBDD campaigns [1].

Synthetic Methodology Development: A Model Substrate for Investigating Stereoselective Transformations on Azepane-Containing Spirocycles

The [4.6] spiro framework of 1-oxa-8-azaspiro[4.6]undecane has been successfully employed as a substrate for stereoselective synthesis of functionalized tetrahydro-1H-azepine derivatives, demonstrating the feasibility of introducing chirality and diverse functional groups at multiple positions [1][2]. This makes the compound a valuable model system for developing new synthetic methods targeting medium-sized nitrogen heterocycles, with potential applications in the total synthesis of azepane-containing natural products and pharmaceuticals [2].

Academic and Industrial Medicinal Chemistry: Scaffold for GPCR and Ion Channel Modulator Programs

Given the established precedent for azaspiro compounds as modulators of muscarinic receptors (M1) and fatty acid amide hydrolase (FAAH) [3][4], 1-oxa-8-azaspiro[4.6]undecane represents a chemically accessible core for generating novel ligands targeting G-protein coupled receptors (GPCRs) and ion channels. Its basic nitrogen can engage in key electrostatic interactions with conserved aspartate residues in aminergic GPCRs, while the spirocyclic scaffold imposes conformational restraint that can enhance subtype selectivity relative to more flexible acyclic counterparts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-8-azaspiro[4.6]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.